![molecular formula C22H17FN2S B15207376 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole CAS No. 871110-09-7](/img/structure/B15207376.png)
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For this compound, the starting materials would include 4-fluorobenzaldehyde, acetophenone, and methylthioacetophenone.
Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Grignard reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a pyrazole ring with a fluorophenyl group at the first position, two phenyl groups at the third and fourth positions, and a methylthio group at the fifth position. This arrangement gives it unique chemical properties and potential biological activities.
Chemical Properties and Reactions
The chemical behavior of this compound can be analyzed through reactions typical of pyrazole derivatives.
Synthesis
The synthesis of this compound can be achieved through several methods.
Applications
The applications of this compound extend into various fields. Specifically, pyrazole derivatives are known for their diverse biological activities, and this compound has been studied for potential pharmacological effects.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinities with biological targets.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of substituents that influence both its chemical behavior and biological activity compared to these similar compounds. Examples of compounds with structural similarities include:
- 1-(Phenyl)-3,5-dimethylpyrazole: Lacks fluorine substitution and exhibits different biological activity.
- 3-(4-Chlorophenyl)-5-methylthio-1H-pyrazole: Contains chlorine instead of fluorine, leading to the potential for different reactivity.
- 1-(4-Nitrophenyl)-3,5-diphenylpyrazole: The nitro group introduces different electronic properties, affecting reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and diphenyl groups enhance its binding affinity to these targets, while the methylthio group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-5-methylthio-1H-pyrazole: Lacks one phenyl group compared to the target compound.
1-(4-Fluorophenyl)-3,4-diphenyl-1H-pyrazole: Lacks the methylthio group.
1-(4-Fluorophenyl)-3,4-diphenyl-5-methyl-1H-pyrazole: Has a methyl group instead of a methylthio group.
Uniqueness
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is unique due to the presence of both the fluorophenyl and methylthio groups, which contribute to its distinct chemical and biological properties. These groups enhance its binding affinity and modulate its electronic characteristics, making it a valuable compound for various applications in medicinal and industrial chemistry.
Biological Activity
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a fluorophenyl group at the first position and two phenyl groups at the third and fourth positions, along with a methylthio group at the fifth position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C22H17FN2S
- Molecular Weight : 360.45 g/mol
- CAS Number : 871110-09-7
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study involving pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Its structural features contribute to its ability to inhibit bacterial growth and fungal infections.
Research Findings : In vitro tests revealed that certain pyrazole derivatives possess significant antifungal activity against various phytopathogenic fungi. For instance, compounds similar to this compound exhibited IC50 values in the range of 11.91 to 16.98 µg/mL against specific fungi .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways has been noted in various studies.
Example : Compounds structurally related to this compound have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components:
Substituent | Effect on Activity |
---|---|
Fluorine at position 1 | Enhances binding affinity with targets |
Methylthio at position 5 | Improves solubility and bioavailability |
Phenyl groups | Contribute to hydrophobic interactions |
Research indicates that the presence of fluorine increases lipophilicity, which is crucial for cellular uptake and target interaction .
Properties
CAS No. |
871110-09-7 |
---|---|
Molecular Formula |
C22H17FN2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyl-3,4-diphenylpyrazole |
InChI |
InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)24-25(22)19-14-12-18(23)13-15-19/h2-15H,1H3 |
InChI Key |
ARRPVEFPZINITI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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